2,3-Dichlorothiophene

Thermochemistry Computational chemistry Isomer stability

2,3-Dichlorothiophene (CAS 17249-79-5) is a dihalogenated heterocyclic building block with chlorine substituents at the 2- and 3-positions of the thiophene ring. Its physicochemical profile includes a boiling point of 173–174°C at 760 mmHg, density of 1.456 g/mL at 25°C, refractive index n20/D of 1.568, and melting point of −26°C.

Molecular Formula C4H2Cl2S
Molecular Weight 153.03 g/mol
CAS No. 17249-79-5
Cat. No. B095606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorothiophene
CAS17249-79-5
Molecular FormulaC4H2Cl2S
Molecular Weight153.03 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)Cl
InChIInChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyLVNVLQIXMBTMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorothiophene CAS 17249-79-5: Technical Specifications and Procurement Baseline


2,3-Dichlorothiophene (CAS 17249-79-5) is a dihalogenated heterocyclic building block with chlorine substituents at the 2- and 3-positions of the thiophene ring. Its physicochemical profile includes a boiling point of 173–174°C at 760 mmHg, density of 1.456 g/mL at 25°C, refractive index n20/D of 1.568, and melting point of −26°C . The compound is supplied as a colorless to light yellow liquid with typical commercial purity of 97–98% . 2,3-Dichlorothiophene serves as a key intermediate in palladium-catalyzed cross-coupling reactions for constructing 2,3-disubstituted thiophene derivatives, and as a reactant in the synthesis of pharmacologically active molecules including enediyne-chlorophyll antitumor conjugates and selective electrochemical silylation products .

Why 2,3-Dichlorothiophene Cannot Be Casually Substituted with Other Dichlorothiophene Isomers in Synthesis


Substitution among dichlorothiophene isomers is chemically non-viable without fundamentally altering reaction outcomes. Direct chlorination of 2-chlorothiophene yields predominantly 2,5-dichlorothiophene (approximately 99%), with only ~1% 2,3-dichlorothiophene formed, necessitating a dedicated isomerization-based synthetic route to access the 2,3-isomer [1]. Thermochemical computational studies further demonstrate that the four dichlorothiophene isomers possess distinct thermodynamic stability profiles, with 2,3-dichlorothiophene exhibiting a standard enthalpy of formation (ΔH°f) of −56.867 kcal/mol compared to −54.600 kcal/mol for 2,5-dichlorothiophene and −57.083 kcal/mol for 2,4-dichlorothiophene [2]. This ~2.3 kcal/mol difference in ΔH°f between the 2,3- and 2,5-isomers translates to non-interchangeable ground-state energetics that influence reaction kinetics and product distributions. The 2,3-substitution pattern creates a unique electronic environment where the two C–Cl bonds are positioned on adjacent ring carbons, enabling regioselective sequential functionalization at C2 followed by C3—an operational sequence not readily achievable with the symmetric 2,5- or 3,4-isomers.

2,3-Dichlorothiophene: Quantitative Differentiation Evidence Versus Closest Analogs


Thermodynamic Stability Ranking of 2,3-Dichlorothiophene Relative to 2,5-Dichlorothiophene and 2,4-Dichlorothiophene

Computational thermochemical analysis using the CBS-QB3 composite method provides quantitative differentiation of 2,3-dichlorothiophene from its constitutional isomers. The standard enthalpy of formation (ΔH°f, 298.15 K) for 2,3-dichlorothiophene is −56.867 kcal/mol, which positions it intermediate in thermodynamic stability between 2,5-dichlorothiophene (−54.600 kcal/mol) and 2,4-dichlorothiophene (−57.083 kcal/mol) [1]. The standard Gibbs free energy of formation (ΔG°f) for 2,3-dichlorothiophene is −59.011 kcal/mol, compared to −56.236 kcal/mol for 2,5-dichlorothiophene and −59.019 kcal/mol for 2,4-dichlorothiophene [1].

Thermochemistry Computational chemistry Isomer stability

Regioselective Cross-Coupling Reactivity of 2,3-Dihalogenated Thiophenes Enables Sequential C2 then C3 Functionalization

Pereira et al. conducted a reactivity optimization study of palladium-catalyzed cross-coupling reactions using 2,3-dibromothiophene as a model substrate for the 2,3-dihalogenated thiophene scaffold. The study established that regioselective coupling at the C2 position is most effectively accomplished via Suzuki coupling, followed by a Stille reaction at C3 using Fu's modification, yielding novel 2,3-disubstituted thiophene derivatives [1]. This sequential regioselectivity—C2 before C3—is a direct consequence of the differential electronic activation of the 2,3-adjacent halogen substitution pattern.

Palladium catalysis Suzuki coupling Stille coupling Regioselectivity

Derivative USP7 Inhibitor P005091 Demonstrates Potent and Selective Enzyme Inhibition (EC50 = 4.2–4.3 μM) with In Vivo Antitumor Efficacy

P005091, a trisubstituted thiophene derivative synthesized using 2,3-dichlorothiophene as the core building block (specifically 1-[5-[(2,3-dichlorophenyl)thio]-4-nitro-2-thienyl]-ethanone), exhibits potent and selective inhibition of USP7 and USP47 with EC50 values of 4.2 μM and 4.3 μM, respectively [1]. Critically, P005091 demonstrates minimal activity against other protease classes including caspases, cathepsins, calpain, metalloproteases, and serine proteases (all EC50 > 100 μM), establishing a selectivity window exceeding 23-fold [1]. In vivo, P005091 administered at 10 mg/kg prolonged survival and reduced tumor growth in mice bearing human multiple myeloma and B-cell leukemia xenografts [1].

USP7 inhibition Anticancer Thiophene pharmacophore Enzyme selectivity

Synthesis of 2,3-Dichlorothiophene-5-sulfonamide as Regiospecific Carbonic Anhydrase Inhibitor Analog of Acetazolamide

2,3-Dichlorothiophene-5-sulfonamide, synthesized regiospecifically from 2,3-dichlorothiophene, functions as a structural analog of acetazolamide with demonstrated affinity for carbonic anhydrase and enzyme-inhibiting properties in human erythrocytes . Molecular modeling studies indicate that the compound binds to the carbonic anhydrase active site, forming hydrogen bonds with residues from both sides of the active site, with binding stabilization provided by a salt bridge formed between the sulfonamide and Asp102 .

Carbonic anhydrase inhibition Glaucoma Sulfonamide Regiospecific

Comparative Friedel-Crafts Reactivity Profile Among Dichlorothiophene Isomers

Profft and Solf systematically investigated the four isomeric dichlorothiophenes (2,3-, 2,4-, 2,5-, and 3,4-dichlorothiophene) with respect to their reactivity, particularly in Friedel-Crafts reactions [1]. Their study established that each dichlorothiophene isomer exhibits distinct reactivity profiles under Friedel-Crafts conditions, with the positional arrangement of chlorine substituents directly modulating the electron density available at unsubstituted ring positions for electrophilic attack [1].

Friedel-Crafts acylation Electrophilic substitution Reactivity comparison

Dedicated Industrial Synthesis Route Required for 2,3-Dichlorothiophene via 3-Chlorothiophene Isomerization

Patent DE3663027D1 discloses a dedicated process for preparing 2,3-dichlorothiophene that proceeds via isomerization of 2-chlorothiophene with a catalyst to 3-chlorothiophene, followed by chlorination of the 3-chlorothiophene intermediate between 40°C and 120°C [1]. The specified chlorine to 3-chlorothiophene ratio is 0.3:1 to 1.1:1 (mol/mol) [1]. This two-step isomerization-chlorination sequence is fundamentally distinct from the direct chlorination of 2-chlorothiophene, which produces predominantly 2,5-dichlorothiophene (~99% yield) with only ~1% 2,3-dichlorothiophene as a byproduct [2].

Process chemistry Isomerization Industrial synthesis 3-Chlorothiophene

Procurement-Relevant Application Scenarios for 2,3-Dichlorothiophene Based on Quantitative Evidence


Synthesis of Unsymmetrical 2,3-Disubstituted Thiophene Pharmacophores via Sequential Regioselective Cross-Coupling

The asymmetric 2,3-adjacent halogen substitution pattern enables sequential regioselective functionalization where the C2 position undergoes Suzuki coupling followed by Stille coupling at C3 [1]. This operational advantage is unavailable with symmetric 2,5- or 3,4-dichlorothiophene isomers, which lack inherent electronic differentiation between equivalent positions. 2,3-Dichlorothiophene is therefore the appropriate procurement choice for medicinal chemistry programs targeting unsymmetrical 2,3-disubstituted thiophene scaffolds where precise spatial control over aryl/heteroaryl substituent placement is required. The thermochemical stability data (ΔH°f = −56.867 kcal/mol) also informs reaction condition optimization relative to the less stable 2,5-isomer (ΔH°f = −54.600 kcal/mol) [2].

Preparation of USP7/USP47 Inhibitor Precursors for Anticancer Drug Discovery

2,3-Dichlorothiophene is the essential core building block for synthesizing P005091 (1-[5-[(2,3-dichlorophenyl)thio]-4-nitro-2-thienyl]-ethanone), a trisubstituted thiophene that inhibits USP7 and USP47 with EC50 values of 4.2–4.3 μM while maintaining >23-fold selectivity over other protease families (EC50 > 100 μM) [1]. The 2,3-dichloro substitution pattern on the phenylthio moiety is structurally critical for target engagement; alternative dichlorothiophene isomers would produce derivatives with altered chlorine spatial orientation and different USP7/47 binding profiles. Procurement of 2,3-dichlorothiophene—rather than 2,5- or 2,4-isomers—is required to reproduce this pharmacophore geometry in USP7 inhibitor development programs, particularly those targeting multiple myeloma and B-cell malignancies where in vivo efficacy has been demonstrated at 10 mg/kg in xenograft models [1].

Synthesis of Regiospecific Thiophene-5-Sulfonamide Carbonic Anhydrase Inhibitors

The 2,3-dichloro substitution pattern directs sulfonamide installation specifically to the 5-position, generating 2,3-dichlorothiophene-5-sulfonamide—a regiospecific analog of acetazolamide with demonstrated carbonic anhydrase inhibitory activity in human erythrocytes [1]. Molecular modeling confirms that this specific regioisomer forms hydrogen bonds with active-site residues and a stabilizing salt bridge with Asp102 [1]. Alternative dichlorothiophene starting materials (e.g., 2,5-dichlorothiophene) would yield different sulfonamide regioisomers with altered three-dimensional pharmacophore presentation and potentially reduced target engagement. 2,3-Dichlorothiophene should be specified for procurement when the 2,3-dichloro-5-sulfonamide geometry is required for carbonic anhydrase inhibitor development, particularly in glaucoma-focused medicinal chemistry programs.

Process-Scale Synthesis Requiring Reliable Supply Chain Planning

Unlike 2,5-dichlorothiophene, which is produced directly via chlorination of 2-chlorothiophene at 50°C in ~99% yield, 2,3-dichlorothiophene requires a dedicated two-step industrial process involving isomerization of 2-chlorothiophene to 3-chlorothiophene followed by controlled chlorination (Cl₂:3-chlorothiophene = 0.3:1 to 1.1:1 mol/mol, 40–120°C) [1]. Direct chlorination produces only ~1% 2,3-dichlorothiophene as a byproduct [2]. This fundamental difference in synthetic accessibility means 2,3-dichlorothiophene has inherently constrained commercial availability and higher procurement costs compared to 2,5-dichlorothiophene. Process chemists and procurement specialists should account for longer lead times and supply chain considerations when scaling reactions that require the 2,3-isomer specifically, and should not assume interchangeable availability with the more abundant 2,5-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichlorothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.